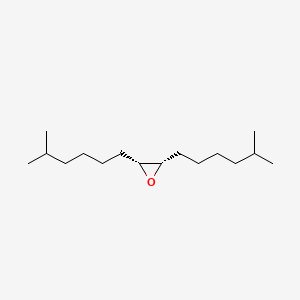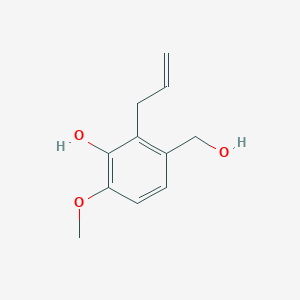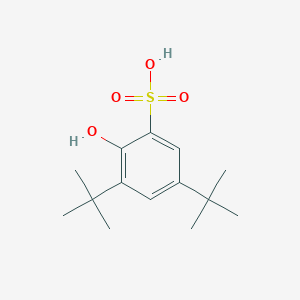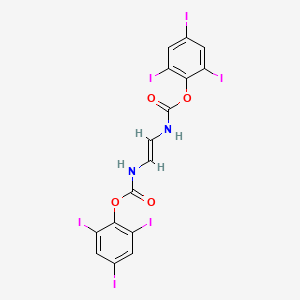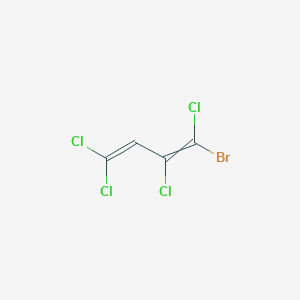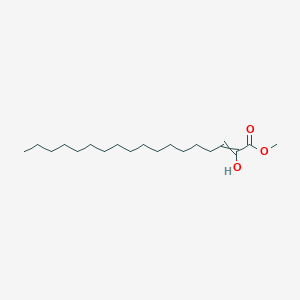
Methyl 2-hydroxyoctadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxyoctadec-2-enoate, also known as octadecenoic acid, hydroxy-, methyl ester, is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.487 g/mol . This compound is a type of fatty acid ester and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadec-2-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of octadecenoic acid and methanol, along with a suitable acid catalyst, under controlled temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxyoctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Formation of octadecenoic acid or octadecanone.
Reduction: Formation of methyl 2-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxyoctadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and bio-based materials
Mecanismo De Acción
The mechanism by which methyl 2-hydroxyoctadec-2-enoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate lipid metabolism by acting on enzymes involved in fatty acid synthesis and degradation. Additionally, its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Methyl 3-hydroxyoctadec-9-enoate: Another hydroxylated fatty acid ester with similar chemical properties.
Methyl 2-hydroxyoctadecanoate: A saturated analog of methyl 2-hydroxyoctadec-2-enoate.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a hydroxyl group and a double bond. These features confer distinct reactivity and functional properties, making it valuable for various applications .
Propiedades
Número CAS |
72622-63-0 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 2-hydroxyoctadec-2-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h17,20H,3-16H2,1-2H3 |
Clave InChI |
YGHAYJMHWHHEGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC=C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



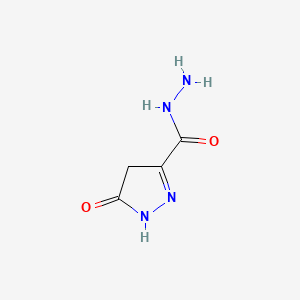
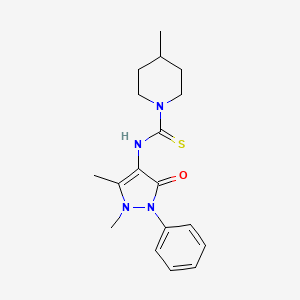
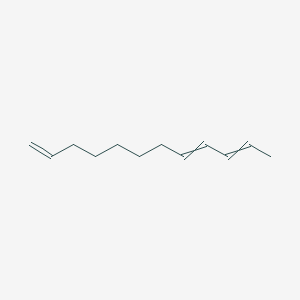
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

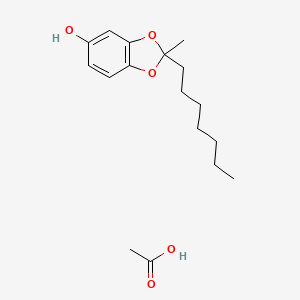
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)
